![molecular formula C12H13N3O3 B1626680 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole CAS No. 150187-64-7](/img/structure/B1626680.png)
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
Overview
Description
5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, also known as 5-NITRO-THP, is a synthetic compound that has been widely studied in recent years for its potential applications in scientific research. It is a nitrogen-containing heterocycle with a pyran ring, and is a member of the indazole family of compounds. 5-NITRO-THP has been shown to have a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. Its ability to modulate gene expression and cellular signaling pathways make it an attractive target for further research.
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential as a pharmacophore due to its structural similarity to other bioactive indazoles. It could serve as a scaffold for developing new drugs with nitroaromatic moieties, which are known for their antimicrobial properties .
Agriculture
As an agrochemical, 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole may be investigated for its fungicidal or herbicidal activities. The nitro group in particular could be crucial for designing compounds that target specific enzymes in pest organisms .
Material Science
In material science, this compound’s robust heterocyclic framework makes it a candidate for creating novel polymers or coatings. Its ability to withstand high temperatures could be beneficial in developing heat-resistant materials .
Environmental Science
Environmental science research might utilize this compound to study the degradation of nitroaromatic compounds in soil or water, helping to understand and mitigate pollution .
Biochemistry
Biochemically, the compound could be used to study enzyme-substrate interactions, especially in systems where indazole rings play a critical role. It might also be used to trace the metabolic pathways of similar compounds in biological systems .
Pharmacology
In pharmacology, the compound’s effects on biological systems can be assessed. It could be used to develop assays to screen for activity against various diseases or to understand the pharmacokinetics and pharmacodynamics of nitro-containing drugs .
properties
IUPAC Name |
5-nitro-1-(oxan-2-yl)indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)10-4-5-11-9(7-10)8-13-14(11)12-3-1-2-6-18-12/h4-5,7-8,12H,1-3,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMGDIFPKDLMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569059 | |
Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
150187-64-7 | |
Record name | 5-Nitro-1-(oxan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30569059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.